molecular formula C7H10BNO3 B13466491 (4-Amino-2-methoxyphenyl)boronic acid

(4-Amino-2-methoxyphenyl)boronic acid

Cat. No.: B13466491
M. Wt: 166.97 g/mol
InChI Key: KFOUDPZIGRKSMY-UHFFFAOYSA-N
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Description

(4-Amino-2-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-methoxyphenyl)boronic acid typically involves the reaction of 4-amino-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Amino-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.

Major Products:

    Oxidation: Quinones.

    Reduction: Boronate esters.

    Substitution: Biaryl compounds.

Scientific Research Applications

(4-Amino-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Medicine: Boronic acids are being explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes.

    Industry: The compound is used in the development of advanced materials, including polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Amino-2-methoxyphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is particularly relevant in the development of boron-containing drugs for cancer therapy.

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 2-Methoxyphenylboronic acid
  • Phenylboronic acid

Comparison: (4-Amino-2-methoxyphenyl)boronic acid is unique due to the presence of both amino and methoxy groups on the phenyl ring. This structural feature enhances its reactivity and allows for more diverse chemical transformations compared to similar compounds. For instance, the amino group can participate in additional reactions, such as acylation and alkylation, providing more opportunities for functionalization.

Properties

Molecular Formula

C7H10BNO3

Molecular Weight

166.97 g/mol

IUPAC Name

(4-amino-2-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H10BNO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,9H2,1H3

InChI Key

KFOUDPZIGRKSMY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N)OC)(O)O

Origin of Product

United States

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